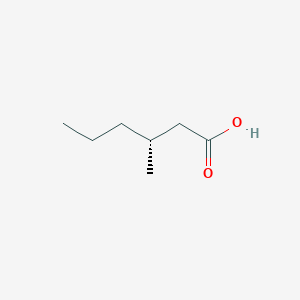

(3R)-3-methylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQMQVJXSRMTCJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311491 | |

| Record name | (3R)-3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-90-1 | |

| Record name | (3R)-3-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexanoic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022328901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANOIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4LA3OW7N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Distribution of 3r 3 Methylhexanoic Acid

Presence in Prokaryotic Systems

The role and presence of (3R)-3-methylhexanoic acid in prokaryotes are primarily understood through its connection to bacterial metabolism, particularly in the context of producing other biologically active molecules.

Bacterial Metabolites and Signaling

While direct signaling roles for this compound in bacteria are not extensively documented, its structural motifs are present in bacterial metabolic pathways. For instance, research into human axillary odor has revealed that Corynebacterium species are instrumental in metabolizing odorless precursor molecules into volatile compounds. researchgate.netnottingham.ac.uk One of the key odorants identified is 3-hydroxy-3-methylhexanoic acid (HMHA), a close structural relative of this compound. researchgate.net Bacteria such as Corynebacterium striatum possess specific enzymes, like Zn(2+)-dependent aminoacylase (B1246476), that cleave glutamine-conjugated precursors to release these volatile fatty acids. researchgate.net Although the primary compound studied in this context is HMHA, the research highlights the capability of bacteria to process and release branched-chain hexanoic acids. researchgate.netnih.gov

Furthermore, related branched-chain fatty acids are known products of bacterial metabolism. Isovaleric acid (3-methyl butanoic acid) is a well-known product of Staphylococcus epidermidis activity. wikipedia.org This indicates that the enzymatic machinery for producing methyl-branched fatty acids is present in common bacteria.

Archaeal Presence

Currently, there is limited to no specific information available in scientific literature detailing the presence or metabolic role of this compound in archaea. Research into archaeal metabolism, including that of methanogens, has identified a wide array of unique lipids and fatty acids, but this compound is not among those prominently reported. acs.orgrcsb.orgnih.gov

Occurrence in Eukaryotic Systems (Non-Human)

In eukaryotes, this compound and its derivatives have been identified in various roles, from chemical communication in insects and mammals to components of plant volatiles.

Insect Pheromonal Components

While the 5-methylhexanoic acid moiety is considered rare in insect pheromones, the broader class of methyl-branched acids and their esters are significant in insect communication. rsc.org Although this compound itself is not commonly a direct pheromone component, it serves as a crucial synthetic precursor for creating pheromones used in pest management. For example, various stereoisomers of 4-methylheptan-3-ol act as aggregation pheromones for different species of bark beetles, such as the smaller European elm bark beetle (Scolytus multistriatus). nih.gov The synthesis of these active pheromonal compounds often involves the enzymatic resolution of 3-methylhexanoic acid as a key step. nih.gov

This relationship underscores the importance of the specific stereochemistry of such branched-chain acids in generating the precise molecular structures required for species-specific chemical signaling in insects.

Table 1: Related Pheromonal Components and Precursors

| Compound | Role | Associated Insect Species |

| 4-Methylheptan-3-ol (various stereoisomers) | Aggregation Pheromone | Scolytus multistriatus (Smaller European elm bark beetle), Scolytus scolytus (Large European elm bark beetle), Scolytus amygdali (Almond bark beetle) nih.gov |

| This compound | Synthetic Precursor | Used in the laboratory synthesis of 4-methylheptan-3-ol stereoisomers. nih.gov |

Mammalian Exocrine Secretions and Chemical Communication (Non-Human Clinical Context)

Carboxylic acids are common constituents of mammalian exocrine secretions and play a vital role in chemical communication (semiochemicals). These signals can convey information about species, sex, and individual identity. While comprehensive studies have identified a wide array of compounds in the glandular secretions of various mammals, the specific identification of this compound is not widely documented.

However, the presence of numerous other branched-chain fatty acids in these secretions is well-established. For example, the anal gland secretion of the domestic dog contains a complex mixture of fatty acids. Similarly, detailed analyses of secretions from other mammals often reveal a bouquet of volatile organic compounds, including various carboxylic acids, that contribute to the animal's chemical profile.

Plant Volatiles

This compound is recognized as a component of natural volatiles in certain plants, fruits, and vegetables, although its occurrence is less documented than that of other common carboxylic acids. science.gov Plant volatiles are complex mixtures of compounds, including terpenoids, fatty acid derivatives, and benzenoids, which are crucial for attracting pollinators, deterring herbivores, and interacting with other organisms. hebmu.edu.cn

The presence of related compounds like (Z)-3-hexenyl acetate, a common green leaf volatile, in numerous plants highlights the existence of metabolic pathways capable of producing C6-based structures. hebmu.edu.cnnih.gov The inclusion of this compound in this diverse chemical landscape suggests it may contribute to the characteristic aroma and ecological interactions of the plants in which it is found.

Fungal Secondary Metabolites

This compound belongs to the class of branched-chain fatty acids, which are components of various natural products. While direct evidence of this compound as a standalone secondary metabolite in fungi is not extensively documented in current literature, several structurally related compounds have been identified from fungal sources. These findings suggest that the biosynthetic pathways for such branched-chain acids exist in fungi.

For instance, the amino acid derivative (2S,3S)-2-amino-3-methylhexanoic acid has been identified as a natural metabolite produced by phytopathogenic fungi such as Alternaria alternata and Magnaporthe oryzae. This compound has been shown to act as a plant elicitor, inducing resistance against environmental stresses, and also exhibits growth inhibitory effects on certain bacteria by interfering with leucine (B10760876) and isoleucine biosynthesis. smolecule.com Another related compound, a-amino-2,3-dehydro-3-methylpentanoic acid, has been characterized from Helminthosporium carbonum. liverpool.ac.uk

Furthermore, research into fungal secondary metabolism often reveals complex molecules that are assembled from simpler building blocks, including fatty acids. Fungi, particularly filamentous fungi, are known to produce a vast array of secondary metabolites, such as polyketides, non-ribosomal peptides, and terpenes. unl.pt The biosynthesis of these compounds often starts from primary metabolic pools, utilizing precursors like acyl-CoAs. unl.pt It is plausible that this compound could serve as a precursor or a component part of more complex secondary metabolites that have yet to be fully characterized. The genetic machinery for producing such branched-chain fatty acids is believed to be present within various fungal species.

The study of fungal secondary metabolites is an active area of research, and new compounds are continually being discovered. Techniques such as genome mining of fungal species have revealed a large number of biosynthetic gene clusters that are not expressed under standard laboratory conditions, suggesting that the chemical diversity of fungal metabolites is still largely untapped. nih.govmdpi.com

Table 1: Examples of Structurally Related Fungal Secondary Metabolites

| Compound Name | Fungal Source(s) | Noted Biological Role(s) |

| (2S,3S)-2-amino-3-methylhexanoic acid | Alternaria alternata, Magnaporthe oryzae | Plant elicitor, bacterial growth inhibition smolecule.com |

| a-amino-2,3-dehydro-3-methylpentanoic acid | Helminthosporium carbonum | Component of a cyclic peptide liverpool.ac.uk |

| (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | Not specified | Inhibits bacterial growth |

Environmental and Ecological Niche Distribution

This compound and its related isomers are found in a variety of environmental and ecological niches, often playing a role in chemical communication and interactions between organisms. The specific stereochemistry of these molecules is frequently crucial for their biological activity.

The general compound, 3-methylhexanoic acid, is known to occur in some plants and microorganisms. ontosight.ai It is recognized as a medium-chain fatty acid, a class of compounds that are widespread in nature. hmdb.ca

A significant ecological role for branched-chain fatty acids like 3-methylhexanoic acid is as semiochemicals, particularly as pheromones in insects. researchgate.net While not always specifying the (3R) isomer, studies on various mealybug and scale insect species have identified esters of methyl-branched acids as key components of their sex pheromones. rsc.orgrsc.org The stereochemistry of these compounds is critical for their specificity and activity, with different isomers often eliciting different behavioral responses or being inactive. researchgate.net This highlights the importance of the precise three-dimensional structure of this compound in potential pheromonal activity.

In addition to insects, derivatives of 3-methylhexanoic acid are found in mammals. For example, (R)- and (S)-3-hydroxy-3-methylhexanoic acid and (R)- and (S)-3-methyl-3-sulfanylhexan-1-ol are known components of human axillary sweat and are key contributors to body odor. These volatile organic compounds are released from non-volatile precursors by the action of bacteria present on the skin. This represents a specific microbial niche where these compounds are biologically relevant.

Furthermore, some derivatives have been shown to possess antimicrobial properties. For example, (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride exhibits potent inhibitory effects on bacterial growth by targeting cell wall synthesis pathways. This suggests a potential role for such compounds in mediating competitive interactions within microbial communities.

Table 2: Ecological Niches and Roles of 3-Methylhexanoic Acid and Derivatives

| Ecological Niche | Compound/Derivative | Observed/Potential Role |

| Insects (e.g., Mealybugs, Scale Insects) | Esters of methyl-branched acids | Sex pheromones rsc.orgrsc.org |

| Human Axilla | 3-hydroxy-3-methylhexanoic acid, 3-methyl-3-sulfanylhexan-1-ol | Body odor components |

| Microbial Communities | (3R,4S)-3-Amino-4-methylhexanoic acid | Antibacterial activity |

| Plants | 3-methylhexanoic acid | Natural constituent ontosight.ai |

Biosynthesis and Metabolic Pathways of 3r 3 Methylhexanoic Acid

Enzymatic Mechanisms of Branched-Chain Fatty Acid Synthesis

The formation of branched-chain fatty acids (BCFAs) like 3-methylhexanoic acid is contingent on the promiscuity of certain enzymes within the fatty acid synthesis machinery, which can utilize alternative, branched starter units instead of the usual acetyl-CoA. nih.govnih.gov

The biosynthesis of BCFAs often begins with primers derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. wikipedia.orgasm.org These amino acids undergo transamination to form their corresponding α-keto acids. wikipedia.orgfrontiersin.org Subsequent oxidative decarboxylation of these α-keto acids by a branched-chain α-keto acid dehydrogenase (BCDH) complex yields branched-chain acyl-CoA primers. wikipedia.orgfrontiersin.org For instance, the degradation of isoleucine can lead to the formation of 2-methylbutyryl-CoA, a key precursor for some BCFAs. wikipedia.org

The creation of the chiral center at the third carbon of (3R)-3-methylhexanoic acid is a critical step. ontosight.ai In some pathways, the stereochemistry is established during the elongation process. For example, in the synthesis of related compounds, the reduction of a β-ketoacyl intermediate by a stereoselective β-ketoacyl acyl carrier protein reductase, such as FabG, produces a 3R-hydroxy fatty acyl chain, which is a precursor to the final saturated branched-chain fatty acid. biorxiv.org

The stereospecificity of the final this compound product is dictated by the action of enantioselective enzymes. Lipases and hydrolases are known to exhibit high enantioselectivity in the kinetic resolution of racemic mixtures of methyl-branched fatty acid esters. For instance, lipases from Burkholderia cepacia (BCL) and Candida antarctica lipase (B570770) B (CAL-B) have been shown to selectively hydrolyze the methyl ester of the (R)-enantiomer of a related compound, 3-methoxycarbonyl-5-methylhexanoic acid, with high enantiomeric excess.

In the context of human axillary microbiome, a Zn²⁺-dependent aminoacylase (B1246476) (AgaA) from Corynebacterium striatum hydrolyzes Nα-acylated glutamine precursors to release volatile fatty acids. smolecule.com This enzymatic action is stereospecific, conserving the (3R) stereochemistry from the precursor to the final product, (3R)-3-hydroxy-3-methylhexanoic acid. smolecule.com While this example illustrates the formation of a related hydroxy acid, it highlights the principle of enzymatic control over stereochemistry in branched-chain fatty acid derivatives.

The elucidation of biosynthetic pathways for compounds like this compound relies on a combination of genetic, biochemical, and analytical techniques. Isotopic labeling studies are particularly powerful for tracing the metabolic fate of precursors. beilstein-journals.org By feeding organisms with precursors labeled with stable isotopes such as ¹³C or ²H, researchers can track the incorporation of these labels into the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.org This approach has been instrumental in identifying the starter units for polyketide synthesis, a process related to fatty acid synthesis. beilstein-journals.org

Genetic approaches, including the creation of gene knockouts and the study of gene expression, help to identify the specific genes and enzymes involved in the pathway. frontiersin.orgplos.org For example, studying the effects of deleting a gene like ilvC, which encodes a ketol-acid reductoisomerase in the BCAA synthesis pathway, can reveal its role in providing precursors for BCFA synthesis. frontiersin.org

Precursor Utilization and Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for deciphering biosynthetic pathways. beilstein-journals.org In the study of BCFAs, feeding experiments with labeled precursors such as [U-¹³C₆]-L-isoleucine have confirmed their role as starter units for the synthesis of complex polyketides with branched-chain moieties. beilstein-journals.org The incorporation pattern of the isotope in the final product provides direct evidence of the precursor-product relationship.

For instance, studies on monomethyl branched-chain fatty acids (mmBCFAs) have utilized isotopic labeling to demonstrate that they are synthesized de novo from mitochondrial BCAA catabolism. nih.govescholarship.org The use of specifically labeled α-keto acid precursors has also been crucial in NMR studies to probe the structure and dynamics of proteins by selectively protonating methyl groups of isoleucine, leucine, and valine residues. ckisotopes.com

Genetic and Molecular Regulation of Biosynthetic Genes

The synthesis of BCFAs is tightly regulated at the genetic level. In many bacteria, the genes responsible for the degradation of BCAAs and fatty acids are organized into operons and controlled by transcriptional regulators. asm.org For example, in Pseudomonas putida, the bkd operon, which encodes the BCDH complex, is regulated by the transcriptional activator BkdR. asm.org

In eukaryotes, the regulation is more complex. In the nematode Caenorhabditis elegans, the production of mmBCFAs is controlled by a homolog of the mammalian sterol regulatory element-binding protein (SREBP), LPD-1. plos.org This suggests a coordinated regulation of branched-chain and straight-chain fatty acid synthesis. Furthermore, the expression of specific elongases of very long-chain fatty acids (ELOVL) has been shown to be crucial for the elongation of specific types of BCFAs. nih.gov

The table below summarizes some of the key genes and regulators involved in BCFA biosynthesis.

| Gene/Regulator | Organism(s) | Function |

| bkd operon | Pseudomonas putida | Encodes the branched-chain α-keto acid dehydrogenase (BCDH) complex. asm.org |

| BkdR | Pseudomonas putida | Transcriptional activator of the bkd operon. asm.org |

| FadR | Escherichia coli | Transcriptional regulator of fatty acid degradation. asm.org |

| LiuR | Proteobacteria | Regulator of ILV degradation genes. asm.org |

| LPD-1 (SREBP homolog) | Caenorhabditis elegans | Controls the production of monomethyl branched-chain fatty acids. plos.org |

| elo-5, elo-6 | Caenorhabditis elegans | Fatty acid elongases potentially regulated by LPD-1. plos.org |

| ELOVL3, ELOVL6 | Humans | Elongases with specificity towards certain branched-chain fatty acids. nih.gov |

| ilvC | Xanthomonas campestris | Encodes ketol-acid reductoisomerase, involved in providing BCAA precursors. frontiersin.org |

Comparative Biochemical Pathways across Diverse Organisms

The biosynthesis of BCFAs, including 3-methylhexanoic acid, exhibits diversity across different organisms. In many Gram-positive bacteria, BCFAs are major components of the cell membrane and are synthesized using primers derived from BCAA catabolism. frontiersin.org The enzyme FabH in these bacteria shows a preference for branched-chain acyl-CoAs to initiate fatty acid synthesis. frontiersin.org

In mammals, while BCFAs are present, they were once thought to be primarily derived from the diet. nih.govescholarship.org However, recent research has demonstrated that de novo synthesis of mmBCFAs occurs, particularly in adipose tissue, through the promiscuous action of fatty acid synthase (FASN) utilizing branched-chain primers from BCAA catabolism. nih.govescholarship.org The transport of these branched-chain intermediates from the mitochondria to the cytosol is facilitated by carnitine acetyltransferase (CrAT). nih.govescholarship.org

In the marine cyanobacterium Okeania sp., the biosynthesis of complex depsipeptides like lyngbyastatins involves the incorporation of a (2S,3R)-3-amino-2-methylhexanoic acid (Amha) moiety, which is a derivative of 3-methylhexanoic acid. nih.gov The biosynthetic gene cluster for these compounds includes polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPSs), highlighting a modular enzymatic assembly line for their production. nih.gov

This comparative analysis reveals that while the fundamental building blocks (branched-chain acyl-CoAs) and enzymatic machinery (fatty acid synthase and related enzymes) are conserved, the specific pathways and their regulation are adapted to the physiological needs of the organism.

Pathways of Degradation and Turnover (Non-Human)

The breakdown and turnover of this compound and other branched-chain fatty acids (BCFAs) in non-human organisms are primarily driven by microbial metabolic pathways. Various bacteria, particularly those found in anaerobic environments and on mammalian skin, possess the enzymatic machinery to degrade these compounds.

The principal mechanism for the catabolism of fatty acids, including BCFAs, is the β-oxidation pathway. mdpi.comresearchgate.net This process involves a cycle of enzymatic reactions that sequentially shortens the fatty acid chain, releasing two-carbon units in the form of acetyl-CoA. nih.gov In microorganisms like Corynebacterium species, which are common skin commensals, β-oxidation contributes to the partial degradation of methyl-branched long-chain fatty acids found in sebum. mdpi.comresearchgate.net

Anaerobic degradation, particularly by syntrophic microbial communities, represents a significant pathway for BCFA turnover. jst.go.jp In these consortia, different bacterial species work together to break down complex organic matter. For instance, syntrophic tricultures containing species like Methanobacterium formicicum and Methanosarcina mazei can degrade various BCFAs, including 2-methylhexanoate and 4-methylvalerate. asm.org The degradation process can involve isomerization, where, for example, isobutyrate is converted to butyrate (B1204436) before being further metabolized. asm.org Anaerobic consortia from river sediments have also been shown to degrade BCFAs with tertiary carbons via β-oxidation, ultimately leading to methanogenesis. researchgate.net

Specific bacterial genera have been identified as key players in the degradation of BCFAs. Corynebacterium species, for instance, are known to metabolize related compounds like 3-hydroxy-3-methylhexanoic acid into smaller molecules such as isovaleric acid. biosynth.com The degradation is facilitated by enzymes like FadB and FadD, which are involved in the β-oxidation cycle. researchgate.net In some cases, the initial step involves the cleavage of precursor-conjugates by bacterial enzymes to release the free fatty acid. mdpi.com

Studies on the anaerobic degradation of alkanes by sulfate-reducing bacteria like strain AK-01 and Desulfatibacillum aliphaticivorans provide further insight into the potential pathways. These bacteria can activate alkanes by adding a carbon compound subterminally, forming methylated fatty acids. asm.orgnih.gov These branched acids are then susceptible to further degradation through the β-oxidation spiral. nih.gov This suggests that similar mechanisms could be involved in the turnover of environmental this compound.

The table below summarizes key research findings on the degradation of branched-chain fatty acids in non-human organisms.

Table 1: Research Findings on the Degradation of Branched-Chain Fatty Acids in Non-Human Organisms

| Organism/System | Metabolic Pathway | Key Intermediates/Enzymes | Products/Outcome |

| Corynebacterium species | Partial β-oxidation of methyl-branched fatty acids. mdpi.comresearchgate.net | FadB, FadD enzymes. researchgate.net | Volatile fatty acids (e.g., isovaleric acid from related compounds). |

| Syntrophic methanogenic triculture (e.g., with Methanobacterium and Methanosarcina) | Anaerobic degradation and isomerization. asm.org | Isobutyrate, butyrate, 2-methylbutyrate. asm.org | Methane, acetate, propionate (B1217596). asm.org |

| Anaerobic river sediment consortium | β-oxidation followed by methanogenesis. researchgate.net | Acyl-CoA intermediates. | Methane and carbon dioxide. researchgate.net |

| Sulfate-reducing bacteria (e.g., strain AK-01) | Initial subterminal carbon addition followed by β-oxidation. nih.gov | 2-methylated fatty acids, 4-methylated fatty acids. nih.gov | Mineralization to CO2. nih.gov |

Biological and Ecological Roles of 3r 3 Methylhexanoic Acid

Role in Chemical Communication Systems (Non-Human Organisms)

(3R)-3-methylhexanoic acid is a vital component of the chemical signaling repertoire used by many non-human organisms for communication. Its specific stereochemistry is often crucial for its biological activity.

Insect Pheromone Research and Specificity

In the world of insects, chemical communication is paramount for survival and reproduction. Pheromones, chemical signals that trigger a social response in members of the same species, often contain specific isomers of organic compounds, and this compound has been identified as a key component in some of these systems.

Research has shown that the chirality of a molecule is often critical for its function as a pheromone. For instance, while not this compound itself, studies on the smaller European elm bark beetle have highlighted the importance of specific stereoisomers of related compounds like 4-methylheptan-3-ol in attracting different species. nih.gov This underscores the principle that the precise three-dimensional structure of a molecule, such as the (R) configuration at the third carbon in 3-methylhexanoic acid, is often what determines its biological activity in insect communication. nih.gov The synthesis of specific stereoisomers is therefore crucial for developing effective and species-specific pest management strategies that utilize synthetic pheromones. researchgate.net The 5-methylhexanoic acid moiety, a close structural relative, is considered rare in insect pheromones, further highlighting the specificity of these chemical signals. rsc.org

Mammalian Scent Gland Secretions and Social Cues (Non-Human)

This compound and related volatile fatty acids are integral to the complex chemical messages conveyed through the scent gland secretions of many mammals. wikipedia.orgebi.ac.uk These secretions, produced by specialized exocrine glands, contain a cocktail of semiochemicals that provide information about an individual's status, territory, mood, and reproductive state. wikipedia.orgebi.ac.uk

In primates, chemical communication is a well-established phenomenon. nih.gov For example, the scent marks of female common marmosets (Callithrix jacchus) contain a complex mixture of over 160 chemicals, including various fatty acids. nih.govgwern.net Research suggests that the unique ratio of these volatile compounds in a female's scent mark may allow for individual identification. nih.gov While the specific presence of this compound in marmoset scent has not been explicitly detailed in the provided search results, the importance of fatty acids in their chemical signaling is clear. nih.govgwern.net Marmosets use these scent marks to communicate information about food resources, with more valuable food sources being marked more frequently. nih.gov Field studies using portable gas chromatography-mass spectrometry (GC-MS) have successfully identified components of marmoset glandular secretions in the wild, demonstrating the biological relevance of these chemical cues in their natural environment. gvsu.edu

Table 1: Examples of Mammalian Chemical Signaling

| Species | Gland Type(s) | Chemical Class of Signal | Information Conveyed |

|---|---|---|---|

| Most Mammals | Scent glands (various) | Pheromones, Semiochemicals | Status, territorial marking, mood, sexual behavior wikipedia.orgebi.ac.uk |

| Common Marmoset (Callithrix jacchus) | Apocrine, sebaceous, circumanal glands | Volatile fatty acids, various other compounds | Individual identification, food resource value nih.govgwern.netnih.gov |

Involvement in Microbial Interactions

The influence of this compound extends to the microbial world, where it can modulate key bacterial processes.

Quorum Sensing Modulators

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This process is often mediated by small signaling molecules. There is growing interest in identifying compounds that can interfere with QS, known as quorum sensing inhibitors (QSIs), as a potential anti-virulence strategy.

While direct evidence for this compound as a quorum sensing modulator is not explicitly detailed in the provided search results, the broader class of fatty acids and related compounds has been investigated for such activities. For instance, studies on Pseudomonas aeruginosa have explored various natural products as inhibitors of its QS systems. nih.gov Research has also shown that extracts from marine sponges can contain both QS signals and QSI molecules, highlighting the diversity of compounds that can influence bacterial communication. nih.gov The study of biosurfactants from Curtobacterium oceanosedimentum has also revealed their potential to disrupt QS-mediated processes in pathogenic bacteria. researchgate.net

Biofilm Formation and Dispersal

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antimicrobial agents and play a significant role in chronic infections. The formation and dispersal of biofilms are tightly regulated processes that can be influenced by various chemical cues.

Research has shown that certain fatty acids and their derivatives can inhibit biofilm formation. For example, biosurfactants derived from Curtobacterium oceanosedimentum have demonstrated potent antibiofilm activity against a range of microorganisms by disrupting bacterial attachment to surfaces. researchgate.net Similarly, extracts from Sterculia lychnophora have been shown to inhibit biofilm formation and the production of virulence factors in Pseudomonas aeruginosa. jmbfs.org While the specific role of this compound in these processes is not explicitly stated, the activity of structurally related compounds suggests its potential involvement.

Contribution to Plant-Microbe and Plant-Insect Interactions

The chemical world of plants is incredibly complex, involving a vast array of compounds that mediate interactions with both microbes and insects. usda.govhebmu.edu.cnresearchgate.net These interactions can be beneficial, such as in the case of symbiotic relationships with nitrogen-fixing bacteria, or antagonistic, as seen with herbivorous insects and pathogens. nih.govmdpi.comjabonline.in

Phytochemicals, including volatile organic compounds, play a crucial role in attracting pollinators, repelling herbivores, and signaling to natural enemies of herbivores. nih.gov The composition of these chemical signals can be influenced by various environmental factors. usda.gov While the direct involvement of this compound in plant-emitted signals is not specified in the provided search results, the general class of fatty acid-derived volatiles is known to be important in these interactions. nih.gov For example, plants release a blend of volatile compounds upon insect feeding that can attract parasitic wasps to prey on the herbivores. nih.gov The chemical composition of root exudates also plays a critical role in shaping the rhizosphere microbiome and can influence processes like biofilm formation by beneficial bacteria. nih.gov

Mechanisms of Action at the Molecular Level (e.g., Receptor Binding, Enzyme Modulation in non-human systems)

The biological and ecological roles of this compound in non-human systems are primarily understood through its function as a semiochemical, particularly as a component of insect pheromones. While detailed molecular studies specifically targeting this compound are limited, its mechanism of action can be inferred from the well-established principles of olfaction and pheromone perception in insects. The process involves the interaction of the molecule with specific olfactory receptors located on the dendrites of olfactory sensory neurons (OSNs), leading to a cascade of events that result in a behavioral response. nih.gov

The perception of volatile chemical cues like this compound in insects is a multi-step process that begins with the entry of the molecule into the sensilla, hair-like structures on the antennae and maxillary palps. nih.gov Inside the sensillum lymph, hydrophobic molecules are thought to be solubilized and transported by odorant-binding proteins (OBPs) to the olfactory receptors on the neuronal membrane. nih.gov

Receptor Binding in Insects

The primary molecular targets for pheromones like this compound in insects are olfactory receptors (ORs). nih.govijbs.com Insect ORs are a distinct class of ligand-gated ion channels, typically forming a heteromeric complex composed of a highly variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco). ijbs.comnih.gov The OrX subunit determines the specificity of the receptor to particular odorants, while the Orco subunit is essential for the proper function and localization of the receptor complex in the neuronal membrane. ijbs.comnih.gov

The binding of a specific ligand, such as this compound, to the OrX subunit is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel. nih.gov This allows for the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron, causing depolarization of the cell membrane and the generation of an action potential. nih.gov This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a specific behavioral response, such as attraction to a mate. nih.gov

The stereochemistry of pheromone molecules is often crucial for their biological activity, and insects have evolved highly specific receptors that can distinguish between different stereoisomers. nih.gov This specificity ensures that the behavioral response is triggered only by conspecific signals, preventing interspecies miscommunication. The (3R) configuration of 3-methylhexanoic acid is therefore likely a critical determinant of its binding affinity to its cognate receptor in the target insect species. ontosight.ai

Interactive Table of Key Proteins in Insect Olfactory Signal Transduction

| Protein Class | Function | Example |

| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic odorants through the sensillum lymph to the olfactory receptors. | General OBPs, Pheromone-Binding Proteins (PBPs) |

| Olfactory Receptors (ORs) | Ligand-gated ion channels that bind to specific odorants and initiate the electrical signal. Composed of an OrX and Orco subunit. | OrX (variable, odorant-specific), Orco (conserved co-receptor) |

| Ionotropic Receptors (IRs) | Another class of chemoreceptors in insects, related to ionotropic glutamate (B1630785) receptors, involved in the detection of some odorants and tastants. | IR8a, IR25a (co-receptors) |

| Sensory Neuron Membrane Proteins (SNMPs) | Involved in the detection of certain lipid-based pheromones, working in conjunction with ORs. | SNMP1 |

| Odorant-Degrading Enzymes (ODEs) | Enzymes present in the sensillum lymph or on the neuronal membrane that inactivate odorant molecules, allowing for the termination of the signal. | Esterases, Aldehyde oxidases, Cytochrome P450s |

Enzyme Modulation in Non-Human Systems

The concentration and persistence of pheromones in the environment and at the site of reception are tightly regulated by enzymatic processes. This regulation is a form of modulation, ensuring the precise control of the chemical signal.

Biosynthesis: The production of fatty acid-derived pheromones, including branched-chain fatty acids like 3-methylhexanoic acid, involves a series of enzymatic reactions. These pathways often start with primary metabolites like acetyl-CoA and involve enzymes such as fatty acid synthases, desaturases, reductases, and acetyltransferases to create the final active compound. nih.govnih.gov The specific enzymes involved determine the structure of the pheromone produced by a particular insect species.

Degradation: To terminate the olfactory signal and allow the insect to respond to subsequent chemical cues, pheromone molecules are rapidly degraded by odorant-degrading enzymes (ODEs) present in the sensillum lymph. nih.gov These enzymes can include esterases, which cleave ester-containing pheromones, and oxidoreductases like cytochrome P450s, which can modify the pheromone structure to render it inactive. The rapid inactivation of the pheromone is crucial for the temporal resolution of the olfactory signal.

Advanced Analytical Methodologies for the Research of 3r 3 Methylhexanoic Acid

Chromatographic Techniques for Stereoisomeric Analysis

Chromatographic methods are fundamental in the separation and analysis of stereoisomers. For (3R)-3-methylhexanoic acid, both gas and liquid chromatography techniques employing chiral stationary phases are instrumental. sci-hub.stresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov For the enantiomeric separation of this compound, the use of chiral stationary phases (CSPs) in the gas chromatographic column is essential. sci-hub.stresearchgate.net These CSPs are typically based on derivatives of cyclodextrins or amino acids, which can form transient diastereomeric complexes with the enantiomers, leading to their separation. sci-hub.stresearchgate.net

Prior to analysis, this compound often requires derivatization to increase its volatility. A common approach is the conversion to its methyl ester. nih.gov The subsequent GC-MS analysis allows for both the separation of the (R) and (S) enantiomers and their detection and quantification by the mass spectrometer. nih.govnih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, confirming the identity of the compound. nih.gov

Table 1: GC-MS Parameters for Chiral Analysis of a Related Compound (Pregabalin)

| Parameter | Value |

|---|---|

| Column | HYDRODEX β-6TBDM®, 0.25 μm × 0.25 mm × 50 m |

| Derivatization | Methylation of the carboxylic acid |

| Detection Mode | Electron Impact Selective-Ion Monitoring (EI-SIM) |

| Ions Monitored (m/z) | 44 (for fluoxetine (B1211875) enantiomers), 134 (for norfluoxetine (B159337) enantiomers), 58 (for internal standard) |

This table presents an example of GC-MS conditions used for the chiral separation of pregabalin (B1679071), a structurally related amino acid, highlighting the type of parameters that would be relevant for this compound analysis. nih.govnih.gov

High-performance liquid chromatography (HPLC) is another indispensable technique for the separation of enantiomers. nih.govcsfarmacie.cz Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 3-methylhexanoic acid, leading to different retention times and thus their separation. csfarmacie.cz

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases. csfarmacie.czrsc.org The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For carboxylic acids like this compound, normal-phase or reversed-phase chromatography can be employed, often with the addition of modifiers to the mobile phase to improve peak shape and resolution. csfarmacie.cz The separated enantiomers are then detected by a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). google.comgoogle.com

Table 2: HPLC Enantiomeric Separation Findings for a Related Compound

| Compound | Chiral Stationary Phase | Mobile Phase | Finding |

|---|

This table illustrates the high efficiency of HPLC in achieving excellent enantiomeric purity for a derivative of a related hexanoic acid. google.comgoogle.com

Spectroscopic Approaches for Structural and Stereochemical Elucidation in Complex Biological Matrices

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. vanderbilt.edu Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, respectively. spectrabase.comnih.gov

For stereochemical determination, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can help to resolve overlapping signals and establish connectivity within the molecule. The use of chiral shift reagents is another approach to differentiate enantiomers. These reagents are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes which have different NMR spectra, allowing for the determination of enantiomeric purity.

Table 3: Representative ¹³C NMR Chemical Shifts for 3-Methylhexanoic Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~180 |

| C2 | ~41 |

| C3 (Chiral Center) | ~31 |

| C4 | ~38 |

| C5 | ~20 |

| C6 | ~14 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The data is based on general knowledge of ¹³C NMR spectroscopy. spectrabase.com

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. biorxiv.org This technique is particularly useful for determining the absolute configuration of chiral compounds. smolecule.com

The CD spectrum of this compound will be the mirror image of the spectrum of its (S)-enantiomer. The sign of the Cotton effect, which is the characteristic peak in a CD spectrum, can be correlated to the absolute configuration of the chiral center. smolecule.com By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory - TDDFT), the absolute configuration of the molecule can be unequivocally assigned. smolecule.com

Mass Spectrometry Techniques for Metabolomic Profiling and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection, identification, and quantification of molecules. rsc.org In the context of this compound, MS is often coupled with a chromatographic separation method like GC or LC. nih.govrsc.org

For metabolomic profiling, high-resolution mass spectrometry (HRMS) is increasingly used to analyze the complete set of metabolites in a biological sample. mdpi.comacs.org This allows for the identification and relative quantification of this compound along with many other metabolites, providing insights into metabolic pathways. frontiersin.orguah.edu

For targeted quantitative analysis, techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer high selectivity and sensitivity. sciex.com In an MRM experiment, a specific precursor ion of the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This method is highly specific and can accurately quantify this compound even in complex biological matrices. sciex.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-3-methylhexanoic acid |

| Pregabalin |

Tandem Mass Spectrometry (MS/MS) for Pathway Intermediates

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and quantification of metabolites, including intermediates in pathways involving this compound. This technique involves the selection of a specific precursor ion (typically the molecular ion or a protonated/deprotonated molecule), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the analyte.

In the context of metabolic studies, MS/MS can trace the path of labeled substrates through a biological system, identifying the various intermediates formed. For short-chain fatty acids like 3-methylhexanoic acid, derivatization is often required to enhance ionization efficiency and achieve predictable fragmentation. When derivatized, for instance with 3-nitrophenylhydrazine (B1228671) (3-NPH), the precursor ion of the derivative is selected and fragmented. The resulting product ions often include a common fragment corresponding to the derivatizing agent, which can be used for precursor ion scanning or neutral loss scans to selectively detect all derivatized compounds in a complex mixture. lipidmaps.org

For example, in the analysis of a peptide containing a related fatty acid moiety, MS/MS fragmentation revealed the loss of the acyl chain, helping to identify its structure within the larger molecule. nih.gov A similar approach can be applied to study conjugates of this compound. The specific mass transitions (precursor ion → product ion) are used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

Table 1: Representative MS/MS Transitions for Derivatized Short-Chain Fatty Acid Analysis This table illustrates typical mass transitions for short-chain fatty acids derivatized with 3-nitrophenylhydrazine (3-NPH), which would be analogous for this compound.

| Analyte (as 3-NPH derivative) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| Butyric Acid-3NPH | 224.1 | 137.0 | 87.1 | 15 |

| Isovaleric Acid-3NPH | 238.1 | 137.0 | 101.1 | 15 |

| Hexanoic Acid-3NPH | 252.2 | 137.0 | 115.1 | 16 |

| 3-Methylhexanoic Acid-3NPH (Hypothetical) | 266.2 | 137.0 | 129.1 | ~16 |

Data adapted from methodologies for similar short-chain fatty acids. lipidmaps.orgfrontiersin.org

High-Resolution Mass Spectrometry for Trace Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm). This accuracy allows for the determination of the elemental composition of an analyte, significantly increasing confidence in its identification, especially in complex biological matrices where isobaric interferences (compounds with the same nominal mass but different elemental formulas) are common.

HRMS is particularly crucial for trace analysis, where low concentrations of this compound need to be detected and quantified. The high sensitivity and specificity of HRMS-based methods enable the achievement of very low limits of detection (LOD) and quantification (LOQ). For instance, methods for analyzing short-chain fatty acids in biological fluids like serum have reported LOQs in the low ng/mL range. nih.gov In the analysis of volatile compounds, techniques such as secondary electrospray ionization (SESI) coupled with HRMS can achieve detection limits in the parts-per-trillion (ppt) range. rsc.org

For related compounds like 3-hydroxy-3-methylhexanoic acid, methods using gas chromatography coupled with mass spectrometry (GC-MS) have achieved LODs as low as 0.01 ng/mL in aqueous samples. researchgate.netunive.it These levels of sensitivity are essential for studying the subtle roles of such compounds in biological systems.

Table 2: Examples of Achieved Limits of Detection (LOD) and Quantification (LOQ) for Short-Chain Fatty Acids using Mass Spectrometry

| Analytical Method | Matrix | Analyte | LOD | LOQ |

| LC-MS/MS (with derivatization) | Human Serum | Short-Chain Fatty Acids | 1-7 ng/mL | 3-19 ng/mL |

| GC-MS (with derivatization) | Aqueous Solution | 3-hydroxy-3-methylhexanoic acid | 0.01 ng/mL | 0.04 ng/mL |

| SESI-HRMS | Gas Phase | Volatile Short-Chain Fatty Acids | Low ppt (B1677978) range | Low ppt range |

| HPLC-MS/MS (with derivatization) | Culture Supernatant | Short-Chain Fatty Acids | Excellent | Excellent |

Data compiled from various studies on short-chain fatty acid analysis. frontiersin.orgnih.govrsc.orgunive.it

Preparation and Derivatization Strategies for Analytical Research

Sample preparation and derivatization are critical steps in the analytical workflow for this compound, aimed at improving its volatility, thermal stability, chromatographic separation, and detection sensitivity. jfda-online.com Given that this compound is a chiral carboxylic acid, these strategies can also be designed to enable the separation of its R- and S-enantiomers.

Derivatization for Gas Chromatography (GC) Analysis: For GC-MS analysis, the polar carboxyl group of 3-methylhexanoic acid must be derivatized to increase volatility and improve peak shape. sigmaaldrich.com Common approaches include:

Alkylation/Esterification: Reagents like alkyl chloroformates (e.g., methyl chloroformate, benzyl (B1604629) chloroformate) or diazomethane (B1218177) convert the carboxylic acid into a more volatile ester. nih.govbevital.no

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr

Derivatization for Liquid Chromatography (LC) Analysis: While LC can analyze underivatized carboxylic acids, derivatization is often employed to enhance detection sensitivity, particularly for MS. Reagents are chosen to add a readily ionizable or fluorescent tag to the molecule.

Hydrazine Reagents: 3-Nitrophenylhydrazine (3-NPH) is widely used to derivatize carboxylic acids, improving their ionization efficiency in LC-MS/MS analysis. lipidmaps.orgfrontiersin.orgnih.gov

Chiral Derivatization: To separate the (R)- and (S)-enantiomers of 3-methylhexanoic acid on a non-chiral chromatographic column, a chiral derivatizing agent (CDA) is used. The CDA reacts with both enantiomers to form a pair of diastereomers, which have different physical properties and can be separated.

For carboxylic acids, chiral amines or alcohols are used as CDAs, often requiring a condensation agent to facilitate the reaction. nih.gov

For compounds with an amine group, such as the related molecule pregabalin (3-(aminomethyl)-5-methylhexanoic acid), a two-step approach can be used: first, the carboxylic acid is "capped" (e.g., by methylation), and then a CDA like N-trifluoroacetyl-L-prolyl chloride (S-TPC) is used to react with the amine group. obrnutafaza.hrnih.gov This strategy allows for enantiomeric separation by GC-MS.

Table 3: Common Derivatization Reagents for the Analysis of this compound and Related Compounds

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl | GC-MS | Increase volatility, Improve peak shape |

| Alkyl Chloroformates (e.g., Benzyl) | BCF | Carboxylic Acid | GC-MS | Increase volatility, Improve sensitivity |

| 3-Nitrophenylhydrazine | 3-NPH | Carboxylic Acid | LC-MS/MS | Enhance ionization, Improve sensitivity |

| N-Trifluoroacetyl-L-prolyl chloride | S-TPC | Amine (after esterification of acid) | GC-MS | Chiral separation (forms diastereomers) |

| (S)-Anabasine | (S)-ANA | Carboxylic Acid | LC-MS/MS | Chiral separation, Increase detectability |

Information compiled from multiple sources on derivatization strategies. lipidmaps.orgbevital.noobrnutafaza.hrnih.govnih.gov

Stereoselective Synthetic Strategies for Research Applications of 3r 3 Methylhexanoic Acid

Enantioselective Chemical Synthesis Approaches

Chemical synthesis offers robust and versatile routes to enantiomerically pure (3R)-3-methylhexanoic acid. These methods typically rely on the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents to control the formation of the critical stereocenter at the C-3 position.

Chiral Auxiliaries and Catalysts in Total Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. york.ac.uk

One of the most effective methods involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net The general process begins with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride to form an N-acyl imide. This imide can then undergo a highly diastereoselective alkylation reaction. To synthesize this compound, the oxazolidinone would be acylated with propionyl chloride. The resulting propionyl imide is then enolized using a base like sodium bis(trimethylsilyl)amide, and the subsequent alkylation of this enolate with propyl iodide would proceed with high stereocontrol, dictated by the steric influence of the chiral auxiliary. The final step involves the hydrolytic cleavage of the auxiliary, typically with lithium hydroperoxide, to release this compound and recover the auxiliary for reuse. nih.govwilliams.edu

Another widely used class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These are attached to the carboxylic acid substrate to form a chiral amide. Deprotonation of the α-carbon followed by alkylation occurs with high diastereoselectivity due to the formation of a rigid chelated intermediate with the lithium cation. Subsequent hydrolysis of the amide bond yields the desired enantiomerically enriched carboxylic acid. researchgate.net

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation This table is interactive. Users can sort by auxiliary type and typical application.

| Chiral Auxiliary | Auxiliary Class | Typical Application in Carboxylic Acid Synthesis |

|---|---|---|

| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylation of N-acyl imides |

| Pseudoephedrine | Amino alcohol | Diastereoselective alkylation of chiral amides |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Pyrrolidine | Asymmetric alkylation of SAMP/RAMP hydrazones |

Asymmetric Hydrogenation and Alkylation Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. wikipedia.org This method typically involves the hydrogenation of a prochiral unsaturated precursor using a transition metal catalyst complexed with a chiral ligand. For the synthesis of this compound, a suitable substrate would be (E)-3-methyl-2-hexenoic acid. smolecule.comwikipedia.org

The hydrogenation of this α,β-unsaturated carboxylic acid in the presence of a chiral rhodium catalyst, such as one bearing a C₂-symmetric bisphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can lead to the desired product with high enantiomeric excess. wiley-vch.de The choice of the specific chiral ligand and reaction conditions is critical for achieving high stereoselectivity. Rhodium-catalyzed asymmetric hydrogenation has become a cornerstone of industrial and academic synthesis for producing chiral drugs and intermediates. rsc.org

Asymmetric alkylation strategies, beyond the use of stoichiometric chiral auxiliaries, can also involve catalytic approaches. For instance, the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral metal complex, can establish the stereocenter at the β-position (C-3 in this case). While direct asymmetric alkylation at the α-position of a hexanoic acid derivative is challenging, these conjugate addition methods provide an alternative route to the carbon skeleton with the desired stereochemistry.

Table 2: Key Catalytic Systems for Asymmetric Hydrogenation This table is interactive. Users can filter by catalyst type and substrate class.

| Catalyst System | Metal | Typical Chiral Ligand | Substrate Class |

|---|---|---|---|

| Rh-BINAP | Rhodium | BINAP | α,β-Unsaturated carboxylic acids |

| Ru-BINAP | Ruthenium | BINAP | Ketones, Imines |

| Rh-DIPAMP | Rhodium | DIPAMP | α-(Acylamino)acrylic acids |

Biocatalytic Synthesis Methods for Stereospecific Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. These methods are increasingly attractive for the production of enantiomerically pure compounds like this compound.

Enzyme-Mediated Transformations

Enzymes, particularly lipases and nitrilases, are widely employed for the stereospecific synthesis of chiral carboxylic acids. The most common approach is the kinetic resolution of a racemic mixture.

Lipase-catalyzed kinetic resolution involves the enantioselective acylation of a racemic alcohol precursor or the hydrolysis of a racemic ester of the target acid. mdpi.com To obtain this compound, a racemic mixture of its ester (e.g., methyl 3-methylhexanoate) can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (often immobilized as Novozym 435). nih.gov The lipase will preferentially hydrolyze one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid at a faster rate, leaving the unreacted ester enriched in the other enantiomer (the R-ester). The enriched (R)-ester can then be separated and hydrolyzed to yield this compound. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. nih.gov

Another enzymatic strategy involves nitrilases, which catalyze the hydrolysis of nitriles directly to carboxylic acids. epo.org While this method has been extensively developed for the synthesis of (S)-3-cyano-5-methylhexanoic acid, a precursor to Pregabalin (B1679071), by selectively hydrolyzing one enantiomer of a dinitrile substrate, a similar approach could theoretically be developed for this compound by screening for a nitrilase with the appropriate substrate specificity and stereoselectivity. researchgate.netnih.gov

Whole-Cell Biotransformations

Whole-cell biotransformations employ intact microbial cells as catalysts, which circumvents the need for enzyme purification and provides a natural environment for cofactor regeneration. mdpi.com Various microorganisms, including bacteria and yeasts like Saccharomyces cerevisiae, possess a vast array of enzymes capable of performing stereoselective reactions. nih.govnih.gov

For the production of this compound, a potential whole-cell strategy could involve the asymmetric reduction of a ketone or a carbon-carbon double bond in a suitable precursor molecule. For example, engineered E. coli or yeast cells overexpressing a specific oxidoreductase (or "ene-reductase") could reduce 3-methyl-2-hexenoic acid to this compound with high enantioselectivity. The success of this approach depends on identifying or engineering an enzyme with the desired activity and stereopreference. Multi-enzyme cascade reactions within a single microbial host can also be designed to convert simple starting materials into the final chiral product in a one-pot process. rsc.orgresearchgate.net

Synthesis of Isotopic Analogs for Metabolic Tracing Research

Isotopically labeled analogs of this compound are invaluable tools for metabolic tracing studies, allowing researchers to follow the compound's fate in biological systems using techniques like mass spectrometry or NMR spectroscopy. The synthesis of these analogs involves incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions in the molecule.

Deuterium-labeled this compound can be synthesized by modifying the enantioselective chemical routes. For instance, in an asymmetric hydrogenation approach, deuterium gas (D₂) can be used in place of hydrogen (H₂) to introduce two deuterium atoms across the double bond of 3-methyl-2-hexenoic acid. researchgate.net Alternatively, deuterated reagents, such as deuterated alkyl iodides, could be used in a chiral auxiliary-guided alkylation. nih.gov

Carbon-13 labeling can be achieved by using ¹³C-labeled starting materials. targetmol.com For example, to label the carboxyl carbon, potassium cyanide enriched with carbon-13 (K¹³CN) can be used to introduce the label, which is then hydrolyzed to the carboxylic acid. nih.gov To label the methyl group at the C-3 position, ¹³C-labeled methyl iodide (¹³CH₃I) would be employed in an asymmetric alkylation reaction. nih.gov These strategies, combined with the stereoselective methods described above, allow for the precise synthesis of isotopically labeled this compound for advanced metabolic research. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | |

| (E)-3-methyl-2-hexenoic acid | |

| (S)-3-cyano-5-methylhexanoic acid | |

| 10-Sulfonamido-isoborneols | |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | |

| DIPAMP | |

| Methyl 3-methylhexanoate | |

| Phox (Phosphin-oxazolines) | |

| Potassium cyanide | |

| Propionyl chloride | |

| Propyl iodide | |

| Pseudoephedrine | |

| Pseudoephenamine | |

| SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) |

Development of Synthetic Precursors for Biosynthetic Studies

Understanding the biosynthetic pathways of natural products is a fundamental goal in chemical biology and biochemistry. The development of synthetic precursors, particularly those incorporating isotopic labels, is an indispensable tool for elucidating these complex metabolic routes. In the context of this compound, the synthesis of labeled precursors allows researchers to trace the origin of the carbon skeleton and the stereochemistry of the methyl branch, providing insights into the enzymatic machinery responsible for its formation.

The biosynthesis of branched-chain fatty acids typically involves the utilization of alternative starter units to the common acetyl-CoA. For the introduction of a methyl branch at an odd-numbered carbon atom, such as in this compound, propionyl-CoA is the key precursor. Therefore, the synthesis of isotopically labeled versions of propionyl-CoA and related molecules is a critical aspect of studying the biosynthesis of this compound.

Several stereoselective synthetic strategies can be adapted to incorporate isotopic labels, such as carbon-13 (¹³C) or deuterium (²H), into the structure of this compound or its precursors. These methods often rely on the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral center.

One effective approach involves the use of Evans oxazolidinone auxiliaries. This method allows for the stereocontrolled alkylation of a chiral enolate. To introduce an isotopic label, a labeled alkyl halide, such as ¹³C-methyl iodide or trideuteromethyl iodide (CD₃I), can be employed. The general strategy is outlined below:

Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acyl chloride to form an N-acyloxazolidinone.

Stereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent reaction with an isotopically labeled methyl iodide introduces the labeled methyl group at the α-position with high diastereoselectivity.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis, to yield the desired isotopically labeled chiral carboxylic acid.

The following table summarizes a potential synthetic sequence for preparing [3-¹³C-methyl]-(3R)-3-methylhexanoic acid using this methodology:

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Acylation | (4R,5S)-4-methyl-5-phenyloxazolidinone, Butyryl chloride | (4R,5S)-4-methyl-5-phenyl-3-butyryloxazolidin-2-one | Attachment of the hexanoic acid backbone to the chiral auxiliary. |

| 2 | Enolate Formation | Product from Step 1, Lithium diisopropylamide (LDA) | Lithium enolate | Generation of the nucleophilic species for alkylation. |

| 3 | Alkylation | Lithium enolate, ¹³C-Methyl iodide | (4R,5S)-3-((2R)-2-methyl-3-(¹³C-methyl)hexanoyl)-4-methyl-5-phenyloxazolidin-2-one | Stereoselective introduction of the ¹³C-labeled methyl group. |

| 4 | Hydrolysis | Product from Step 3, Lithium hydroxide, Hydrogen peroxide | [3-¹³C-methyl]-(3R)-3-methylhexanoic acid | Cleavage of the chiral auxiliary to yield the final product. |

Another powerful strategy for the stereoselective synthesis of β-methyl carboxylic acids is the asymmetric conjugate addition of an organocuprate to an α,β-unsaturated ester. To incorporate an isotopic label, a labeled organocuprate reagent can be prepared. For instance, a Gilman cuprate (B13416276) derived from a labeled methyl lithium (e.g., ¹³CH₃Li) can be used.

The key steps in this approach are:

Preparation of the α,β-Unsaturated Ester: An appropriate α,β-unsaturated ester, such as ethyl crotonate, serves as the Michael acceptor.

Formation of the Labeled Organocuprate: A lithium di(¹³C-methyl)cuprate is prepared by reacting ¹³C-methyl lithium with a copper(I) salt.

Asymmetric Conjugate Addition: The labeled organocuprate is added to the α,β-unsaturated ester in the presence of a chiral ligand to induce enantioselectivity.

Hydrolysis: The resulting ester is hydrolyzed to afford the isotopically labeled this compound.

The development of these synthetic precursors is crucial for feeding studies in biological systems. By introducing the isotopically labeled compound into a culture of a microorganism or a biological system suspected of producing this compound, researchers can track the incorporation of the label into the final product. Analysis of the labeled product, typically by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can confirm the biosynthetic origin of the compound and provide details about the enzymatic reactions involved in its formation.

For instance, feeding a biological system with [3-¹³C-methyl]-(3R)-3-methylhexanoic acid and observing its incorporation into a larger natural product would confirm its role as a biosynthetic intermediate. Furthermore, the use of precursors with labels at different positions can help to map the entire biosynthetic pathway.

The following table outlines some of the key precursors that can be synthetically prepared for biosynthetic studies of this compound:

| Precursor | Isotopic Label | Synthetic Strategy | Application in Biosynthetic Studies |

| [1-¹³C]-Propionyl-CoA | ¹³C | Enzymatic or chemical synthesis from [1-¹³C]-propionic acid. | To trace the incorporation of the propionyl-CoA starter unit. |

| [2-¹³C]-Propionyl-CoA | ¹³C | Synthesis from [2-¹³C]-propionic acid. | To follow the fate of the central carbon of the propionate (B1217596) unit. |

| [3-¹³C]-Propionyl-CoA | ¹³C | Synthesis from [3-¹³C]-propionic acid. | To track the methyl group originating from propionyl-CoA. |

| [¹³C₃]-Propionyl-CoA | ¹³C | Synthesis from uniformly labeled propionic acid. | To determine the intact incorporation of the propionate unit. |

| [methyl-²H₃]-(3R)-3-methylhexanoic acid | ²H (Deuterium) | Stereoselective synthesis using a deuterated methylating agent. | To study kinetic isotope effects and reaction mechanisms. |

Derivatives and Analogues of 3r 3 Methylhexanoic Acid in Research

Design and Synthesis of Mechanistic Probes

The development of mechanistic probes is fundamental to understanding the role of molecules like (3R)-3-methylhexanoic acid in biological systems. These probes are often derivatives of the parent molecule, modified to include reporter groups or isotopes that allow for tracking and analysis.

A key strategy in designing such probes is isotopic labeling. The synthesis of molecules with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions allows for their unambiguous detection in metabolic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹³C-labeling of branched-chain fatty acids can help trace their metabolic fate and incorporation into larger lipids. The synthesis of such labeled compounds often requires multi-step procedures, starting from commercially available labeled precursors. While specific syntheses for isotopically labeled this compound are not extensively detailed in publicly available literature, established methods for labeling similar chiral alkanoic acids can be adapted. These methods often involve stereoselective synthesis to ensure the correct enantiomer is produced.

Another approach to probe design involves the attachment of fluorescent tags or photoactivatable groups. These modifications enable the visualization of the molecule's localization within cells or tissues and can be used to identify binding partners. The design of such probes must consider that the attached group should not significantly alter the molecule's biological activity. General principles for creating molecular imaging probes emphasize the need for high binding affinity to the target and the selection of appropriate reporter moieties, whether they be radionuclides for PET or SPECT imaging, or fluorophores for optical imaging.

Structure-Activity Relationship Studies (SAR) in Biological Systems (Non-Human)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In non-human systems, research on analogues of 3-methylhexanoic acid has revealed important details about chemoreception, particularly in insects.

One significant area of research is in the olfactory system of insects. Studies on the hawkmoth, Manduca sexta, have shown that certain volatile carboxylic acids emitted from the frass of conspecific larvae can deter female moths from laying eggs on a plant. Among the key compounds identified is 3-methylpentanoic acid, a close structural analogue of 3-methylhexanoic acid. This research demonstrates a clear link between the structure of a short-branched fatty acid and a specific behavioral response in an insect.

The chirality of these molecules can also play a critical role in their biological activity. While the specific activity of the (3R)- enantiomer of 3-methylhexanoic acid is not always delineated in every study, the stereochemistry of pheromones and other semiochemicals is known to be a determining factor in their recognition by insect receptors. For example, in the western false hemlock looper, different stereoisomers of its pheromone, which contains methyl-branched alkane structures, elicit significantly different electrophysiological and behavioral responses. This highlights the importance of stereochemistry in the design of active analogues for SAR studies.

The table below summarizes the findings of a study on the olfactory responses of Manduca sexta to carboxylic acids found in larval frass, which included the closely related 3-methylpentanoic acid.

| Compound | Behavioral Effect on Oviposition | Receptor Implicated |

| 3-Methylpentanoic Acid | Deterrent | IR8a |

| Hexanoic Acid | Deterrent | IR8a |

Data adapted from a study on Manduca sexta. biorxiv.org

Use in Receptor Binding Assays (Non-Human)

The biological effects of this compound and its analogues are mediated by their interaction with specific protein receptors. Receptor binding assays are used to characterize these interactions, determining the affinity and specificity of a ligand for its receptor.

In insects, the detection of volatile fatty acids, including branched-chain variants, is often mediated by ionotropic receptors (IRs), a family of ligand-gated ion channels. biorxiv.orgnih.govnih.gov Research on Manduca sexta has specifically implicated the co-receptor IR8a as essential for the detection of 3-methylpentanoic acid and hexanoic acid. biorxiv.org This was demonstrated through a combination of techniques, including CRISPR/Cas9 gene editing to create moths lacking functional IR8a. Electrophysiological recordings from the antennae of these mutant moths showed a lack of response to the deterrent acids. biorxiv.org

Such studies, while not directly using this compound in a traditional radioligand binding assay, effectively serve a similar purpose by demonstrating the necessity of a specific receptor for the compound's biological effect. These in-vivo and ex-vivo electrophysiological assays provide a functional readout of the ligand-receptor interaction. The specificity of these olfactory receptors is a key area of investigation, as they must distinguish between a vast array of structurally similar odorants in the environment. frontiersin.org

Investigating Metabolic Diversions and Enzyme Specificity

Derivatives and analogues of this compound are valuable tools for investigating the complexities of fatty acid metabolism, particularly the pathways that produce branched-chain fatty acids (BCFAs). The biosynthesis of BCFAs can occur through the use of alternative starter units by fatty acid synthase (FAS). nih.gov